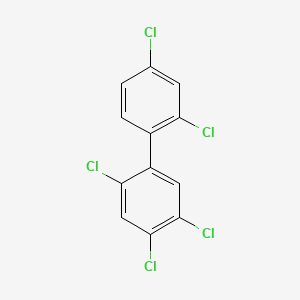

2,2',4,4',5-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJBFRGXHMNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073496 | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-01-7 | |

| Record name | PCB 99 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Physicochemical & Toxicological Profiling of PCB 118

Compound: 2,3',4,4',5-Pentachlorobiphenyl IUPAC ID: PCB 118 Cas No: 31508-00-6

Executive Summary

In the landscape of persistent organic pollutants (POPs), PCB 118 (2,3',4,4',5-pentachlorobiphenyl) occupies a critical "mixed-function" niche that makes it a unique reference standard for toxicological modeling and assay validation. Unlike non-ortho substituted congeners (e.g., PCB 126) that act as pure dioxin-like agonists, PCB 118 is a mono-ortho congener. This structural nuance imparts dual metabolic properties: it functions as a weak Aryl hydrocarbon Receptor (AhR) agonist while simultaneously exhibiting Phenobarbital-type induction of CYP2B enzymes.

For drug development professionals and environmental toxicologists, PCB 118 serves as a model lipophilic xenobiotic. Its high octanol-water partition coefficient (Log Kow ~7.1) and specific metabolic activation pathways provide a robust template for understanding the pharmacokinetics of halogenated aromatics and the challenges of hydrophobic drug clearance.

Molecular Architecture: The "Ortho Effect"

The physicochemical behavior of PCB 118 is dictated by its chlorine substitution pattern. The presence of a single chlorine atom at the ortho position (C2) introduces a steric conflict with the hydrogen atoms on the opposing phenyl ring.

Conformational Dynamics

-

Planarity vs. Twist: To bind the AhR (the "dioxin" receptor), a biphenyl molecule must assume a near-planar conformation.

-

Energy Barrier: The C2 chlorine atom creates a rotational energy barrier (~8–10 kcal/mol) that prevents free rotation, favoring a non-planar "twisted" conformation in its ground state.

-

Biological Consequence: While PCB 118 can force itself into a planar conformation to bind AhR, the energetic cost reduces its affinity significantly compared to non-ortho PCBs. This is the structural basis for its low Toxic Equivalency Factor (TEF).

Figure 1: The causal link between the mono-ortho substitution of PCB 118, steric hindrance, and its resulting weak dioxin-like toxicity.

Core Physicochemical Properties

The following data represents the consensus values derived from experimental validation (NTP TR-559) and critical reviews (Mackay et al.). These constants are inputs for fugacity modeling and ADME predictions.

| Property | Value | Unit | Context/Notes |

| Molecular Weight | 326.43 | g/mol | C₁₂H₅Cl₅ |

| Melting Point | 108 | °C | Solid at room temperature [1]. |

| Log Kow | 7.12 | - | Indicates extreme lipophilicity; high potential for adipose sequestration [1]. |

| Water Solubility | 0.0134 | mg/L | @ 20°C. Effectively insoluble in aqueous media [1].[1] |

| Vapor Pressure | 8.97 × 10⁻⁶ | mmHg | @ 25°C. Semi-volatile; facilitates long-range atmospheric transport [1]. |

| Henry's Law Constant | ~5.6 – 21.8 | Pa[2]·m³/mol | Drives volatilization from water bodies [2]. |

| TEF (WHO 2005) | 0.00003 | - | Toxic Equivalency Factor relative to TCDD (Dioxin) [3]. |

ADME & Toxicology: The Mixed-Induction Profile

PCB 118 is distinct because it does not fit neatly into a single toxicological box. It is a Mixed-Type Inducer , activating both the Aryl hydrocarbon Receptor (AhR) and the Constitutive Androstane Receptor (CAR).

Metabolic Pathways

-

AhR Pathway (CYP1A): Like dioxin, PCB 118 binds AhR, translocates to the nucleus, and induces CYP1A1 and CYP1A2. However, due to the "Ortho Effect" described above, this induction is weak.

-

CAR Pathway (CYP2B): Like Phenobarbital, PCB 118 induces CYP2B enzymes. This is characteristic of non-coplanar PCBs.

Implication for Drug Development: When using PCB 118 as a model compound in hepatocyte assays, researchers must account for this dual induction. It may alter the metabolic clearance of co-administered drugs that are substrates for either CYP1A or CYP2B.

Figure 2: Dual metabolic activation pathway of PCB 118, illustrating its status as a mixed-type inducer of Cytochrome P450 enzymes.

Analytical Methodology: EPA Method 1668C

Quantification of PCB 118 requires high-resolution separation to distinguish it from co-eluting congeners and to achieve detection limits in the picogram range. The gold standard is EPA Method 1668C (Isotope Dilution HRGC/HRMS) [4].

Protocol Overview

The reliability of this method hinges on Isotope Dilution Quantitation . A 13C12-labeled PCB 118 analog is spiked into the sample before extraction. This internal standard corrects for all losses during sample preparation, ensuring the final result represents the true initial concentration.

Step-by-Step Workflow

-

Spiking: Add 13C12-PCB 118 to the raw sample (tissue, soil, or water).

-

Extraction:

-

Solids: Soxhlet extraction (18-24h) with methylene chloride/hexane.

-

Aqueous: Separatory funnel or continuous liquid-liquid extraction.

-

-

Cleanup (Critical):

-

Acid/Base Silica: Oxidizes lipids and labile interferences.

-

Florisil: Separates polar interferences.

-

Carbon Column: This is the decisive step for dioxin-like PCBs. It separates planar (non-ortho) and mono-ortho (PCB 118) congeners from the bulk non-planar PCBs based on molecular geometry.

-

-

Analysis: High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS).

-

Column: SPB-Octyl or DB-5ms.

-

Detection: SIM mode monitoring M+ and (M+2)+ ions.

-

Figure 3: Workflow for EPA Method 1668C, highlighting the carbon column fractionation step essential for isolating mono-ortho congeners like PCB 118.[3]

References

-

National Toxicology Program (NTP). (2010). Toxicology and Carcinogenesis Studies of 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) in Female Harlan Sprague-Dawley Rats. NTP TR 559.[1] Link

-

Bamford, H. A., et al. (2002). Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship. Environmental Toxicology and Chemistry. Link

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. Link

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. Link

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparative Evaluation of Anaerobic Dechlorination of PCB-118 and Aroclor 1254 in Sediment Microcosms from Three PCB-Impacted Environments - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,2',4,4',5-Pentachlorobiphenyl (PCB 99) in Rodents

Executive Summary

2,2',4,4',5-Pentachlorobiphenyl (IUPAC No. 99) represents a critical reference standard in the toxicology of halogenated aromatic hydrocarbons. Unlike its mono-ortho substituted counterpart PCB 118, PCB 99 is a di-ortho substituted congener , rendering it a prototypical Non-Dioxin-Like (NDL) polychlorinated biphenyl. It exhibits negligible affinity for the aryl hydrocarbon receptor (AhR) but acts as a potent phenobarbital-type (PB-type) inducer of hepatic cytochrome P450 enzymes.

This guide delineates the toxicological profile of PCB 99 in rodent models, emphasizing its distinct mechanisms of action: Ryanodine receptor (RyR) sensitization leading to neurotoxicity, and Constitutive Androstane Receptor (CAR) activation driving hepatomegaly and tumor promotion. Researchers must distinguish these pathways from the classical dioxin-response elements (DRE) associated with coplanar PCBs.

Chemical Identity & Physicochemical Properties[1]

-

IUPAC Name: this compound

-

Common Name: PCB 99

-

CAS Registry Number: 38380-01-7[1]

-

Molecular Formula: C12H5Cl5

-

Substitution Pattern: Di-ortho (2,2'), Para-substituted (4,4').

-

Key Property: High lipophilicity (log Kow ~ 7.2), facilitating rapid absorption and long-term storage in adipose tissue.

Critical Distinction: Do not confuse PCB 99 with PCB 118 (2,3',4,4',5-pentachlorobiphenyl). PCB 118 is a mono-ortho congener with "mixed" induction properties (AhR and CAR). PCB 99 is a strict di-ortho congener with no significant AhR activity .

Toxicokinetics (ADME)

Absorption and Distribution

Upon oral administration in rodents, PCB 99 is absorbed with >90% efficiency. It rapidly distributes to lipid-rich tissues.

-

Primary Depot: Adipose tissue (white and brown fat).

-

Secondary Depot: Liver (due to protein binding and metabolism).

-

Brain: Significant accumulation occurs in the brain, particularly in the striatum and hippocampus, which correlates with its specific neurotoxic effects.

Metabolism and Excretion

Metabolism is the rate-limiting step for elimination.

-

Hydroxylation: Mediated by CYP enzymes (specifically CYP2B and CYP3A families in rodents). The primary metabolites are meta- and para-hydroxylated PCBs (OH-PCBs).

-

Retention: Specific OH-PCB metabolites are retained in the blood by high-affinity binding to Transthyretin (TTR) , a thyroid hormone transport protein.

-

Elimination: Parent compound elimination is slow (half-life in rats is months to years). Excretion is primarily fecal via bile.

Mechanisms of Action

PCB 99 toxicity is defined by three non-AhR mediated pathways.

A. Ryanodine Receptor (RyR) Sensitization (Neurotoxicity)

PCB 99 stabilizes the open state of RyR1 and RyR2 channels in the endoplasmic/sarcoplasmic reticulum.

-

Effect: Uncontrolled Ca²⁺ release into the cytoplasm.

-

Consequence: Altered dendritic arborization, synaptic plasticity deficits, and potential excitotoxicity. This mechanism is distinct from the structural toxicity of dioxins.

B. CAR/PXR Activation (Hepatotoxicity)

As a PB-type inducer, PCB 99 binds to the nuclear Constitutive Androstane Receptor (CAR) and potentially the Pregnane X Receptor (PXR).

-

Target Genes: Cyp2b1/2 (rats), Cyp3a family.

-

Outcome: Massive proliferation of smooth endoplasmic reticulum (SER), hepatocellular hypertrophy, and promotion of altered hepatic foci (tumor promotion).

C. Transthyretin (TTR) Displacement (Endocrine Disruption)

Hydroxylated metabolites of PCB 99 structurally mimic Thyroxine (T4).

-

Mechanism: Competitive binding to TTR in plasma.

-

Result: Displacement of T4, leading to increased renal clearance of T4 and severe hypothyroxinemia.

Visualization: Differential Signaling Pathways

The following diagram illustrates the divergent pathways between PCB 99 (NDL) and PCB 118/126 (Dioxin-like).

Figure 1: Divergent signaling pathways of PCB 99 (Red) versus Dioxin-like PCBs (Blue). PCB 99 primarily activates CAR and RyR pathways, leading to distinct toxicological endpoints.

Systemic Toxicology

A. Hepatotoxicity[3][4]

-

Enzyme Induction: PCB 99 is a potent inducer of Pentoxyresorufin-O-dealkylase (PROD) activity, a marker for CYP2B. It does not significantly induce Ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A.

-

Pathology: Dose-dependent increase in relative liver weight (hepatomegaly). Histology reveals centrilobular hypertrophy with smooth endoplasmic reticulum proliferation.

-

Tumor Promotion: In two-stage carcinogenesis models (e.g., initiation with diethylnitrosamine), PCB 99 acts as a tumor promoter , increasing the number and size of GST-P positive foci.

B. Neurotoxicity[5][6]

-

Dopaminergic System: PCB 99 reduces dopamine content in the striatum and inhibits vesicular monoamine transporter 2 (VMAT2).

-

Developmental Effects: Perinatal exposure results in cognitive deficits, hyperactivity, and impaired spatial learning in offspring. This is linked to the RyR-mediated alteration of calcium signaling in developing neurons.[2]

C. Endocrine Disruption (Thyroid)

-

Hypothyroxinemia: PCB 99 causes a drastic reduction in serum T4 levels (up to 80-90% reduction at high doses).

-

Mechanism: Unlike TCDD (which induces UGTs to excrete T4), PCB 99 reduces T4 primarily by displacing it from binding proteins and potentially inducing hepatic transporters (OATPs), facilitating hepatic uptake and clearance. TSH levels often remain unchanged, suggesting a disconnect in the pituitary-thyroid feedback loop.

Quantitative Data Summary

Table 1: Dose-Response Relationships in Rodents (Oral Exposure)

| Endpoint | Species | Dose / Exposure | Effect Observed | Classification |

| Thyroid | Rat (Sprague-Dawley) | 4 - 16 mg/kg/day (7 days) | Severe reduction in Serum Total T4 and Free T4. | LOAEL |

| Liver Enzyme | Rat (Wistar) | 16 mg/kg/day | >50-fold induction of PROD (CYP2B). No EROD induction. | Effect Level |

| Neurotoxicity | Mouse (C57BL/6) | 1 - 10 mg/kg (Gestational) | Altered dendritic growth in hippocampus; RyR1 sensitization. | Developmental LOAEL |

| Tumor Promotion | Rat (F344) | 10 mg/kg (post-initiation) | Increase in GST-P positive hepatic foci (Pre-neoplastic). | Promoter |

Experimental Protocols

Protocol A: Assessment of CYP2B Induction (PROD Assay)

Rationale: To confirm the PB-type induction profile of PCB 99 and distinguish it from dioxin-like congeners.

-

Animal Treatment: Administer PCB 99 dissolved in corn oil (e.g., 10 mg/kg) via oral gavage to male Sprague-Dawley rats for 3 consecutive days. Include a Corn Oil vehicle control and a Phenobarbital positive control (80 mg/kg ip).

-

Microsome Preparation:

-

Sacrifice animals 24h after final dose.[3]

-

Perfuse liver with ice-cold 1.15% KCl.

-

Homogenize in Tris-sucrose buffer (pH 7.4).

-

Centrifuge at 10,000 x g (20 min); collect supernatant.

-

Centrifuge supernatant at 105,000 x g (60 min) to pellet microsomes. Resuspend in storage buffer.

-

-

Enzyme Assay (PROD):

-

Incubate microsomal protein (0.5 mg) with Pentoxyresorufin (substrate) and NADPH regenerating system at 37°C.

-

Measure fluorescence of the product Resorufin (Excitation 530 nm, Emission 585 nm).

-

Validation: PCB 99 should induce PROD >20-fold over control. EROD activity (using Ethoxyresorufin) should remain near baseline.

-

Protocol B: Ryanodine Receptor (RyR) Binding Assay

Rationale: To quantify the neurotoxic potential via Ca2+ channel sensitization.

-

Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from rabbit or rat skeletal muscle.

-

Binding Reaction:

-

Incubate SR vesicles (50 µg protein) with [3H]-Ryanodine (1 nM) in the presence of varying concentrations of PCB 99 (0.1 nM to 10 µM).

-

Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50 µM Ca2+ (free).

-

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Result Interpretation: PCB 99 typically enhances high-affinity [3H]-ryanodine binding in a dose-dependent manner (bell-shaped curve), indicating channel lock in the open state.

Workflow Visualization

Figure 2: Experimental workflow for a comprehensive toxicological assessment of PCB 99 in rodents, covering endocrine, hepatic, and neurological endpoints.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[4] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[4] Link

-

National Toxicology Program (NTP). (2006). Toxicology and Carcinogenesis Studies of 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) in Female Harlan Sprague-Dawley Rats. (Note: Used for comparative context regarding AhR vs Non-AhR mechanisms). Link

-

Gauger, K. J., et al. (2004). "Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors." Environmental Health Perspectives, 112(5), 516–523. Link

-

Pessah, I. N., et al. (2010).[5] "Ryanodine receptor dysregulation by non-dioxin-like PCBs: Implications for neurodevelopmental outcomes." Molecular Neurobiology, 42, 169-179. (Key reference for RyR mechanism).

-

Craft, E. S., et al. (2002). "Comparative responsiveness of hypothyroxinemia and hepatic enzyme induction in Long-Evans rats versus C57BL/6J mice exposed to TCDD-like and phenobarbital-like polychlorinated biphenyl congeners." Toxicological Sciences, 68(2), 372–380. Link

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 2,2',4,4',5-Pentachlorobiphenyl (PCB-118) from Biological Samples

Abstract

This comprehensive guide details a robust methodology for the extraction and purification of 2,2',4,4',5-pentachlorobiphenyl (PCB-118) from complex biological matrices such as serum and adipose tissue. Polychlorinated biphenyls (PCBs) are persistent organic pollutants that bioaccumulate in lipid-rich tissues, necessitating a highly efficient and selective sample preparation method for accurate quantification.[1][2] This application note moves beyond a simple recitation of steps to explain the fundamental principles behind each phase of the protocol, from initial sample homogenization and critical lipid depletion to the final elution of the purified analyte. We present a validated solid-phase extraction (SPE) protocol employing a normal-phase sorbent, Florisil, which is particularly effective for separating non-polar compounds like PCBs from polar and lipidic interferences.[3][4][5][6] Method validation parameters and quality control measures are discussed to ensure the generation of reliable and reproducible data in research and drug development settings.

Introduction: The Challenge of PCB-118 Analysis

This compound (PCB-118) is a "dioxin-like" PCB congener, a class of compounds known for their toxicity and persistence in the environment.[1][7] These lipophilic compounds accumulate in the fatty tissues of organisms, biomagnifying through the food chain.[1][2] Accurate measurement of PCB-118 levels in biological samples is crucial for toxicological studies, human exposure assessment, and understanding its potential health effects, which include carcinogenicity.[1]

The primary analytical challenge lies in isolating these non-polar analytes from the overwhelmingly complex and lipid-rich biological matrix.[8] Lipids, if not effectively removed, can cause significant matrix effects, contaminate analytical instrumentation, and lead to inaccurate quantification.[8] Solid-phase extraction (SPE) offers a powerful technique for sample cleanup and concentration, providing higher recovery and cleaner extracts compared to traditional liquid-liquid extraction methods.[9][10]

This guide provides a detailed protocol optimized for PCB-118, focusing on the rationale for each step to empower researchers to adapt and troubleshoot the method for their specific applications.

Principles of Solid-Phase Extraction for PCB-118

SPE is a chromatographic technique used to isolate analytes of interest from a sample matrix.[11] The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of both the analyte and the matrix components.

Analyte and Sorbent Characteristics

-

PCB-118: As a polychlorinated biphenyl, PCB-118 is a non-polar, hydrophobic compound.[12] It is readily soluble in non-polar organic solvents like hexane and dichloromethane.

-

Sorbent Selection: For a non-polar analyte in a complex biological extract (which will contain both polar and non-polar components), a normal-phase SPE mechanism is highly effective. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[13][14]

-

Florisil®: This application note utilizes Florisil, a highly activated magnesium silicate, as the sorbent.[3] It is a polar sorbent that effectively retains polar interfering compounds from the sample extract while allowing the non-polar PCB-118 to be eluted with a non-polar solvent.[3][5][6] This approach is a cornerstone of many official methods, including those from the EPA, for PCB and pesticide analysis.[15]

-

The Four Steps of SPE

The SPE process is a sequence of four distinct steps:

-

Conditioning: The sorbent is wetted with a solvent to activate the stationary phase and create an environment receptive to the sample.

-

Loading: The sample extract is passed through the sorbent bed. The target analyte and some impurities are retained on the sorbent.

-

Washing: A specific solvent is used to wash away weakly bound impurities from the sorbent while the analyte of interest remains bound.

-

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected.

Pre-Extraction: Critical Sample Preparation

Effective sample preparation before SPE is paramount for successful analysis. The primary goal is to efficiently extract PCB-118 from the tissue and, most importantly, to remove the bulk of the lipids.

Lipid Removal Strategies

Biological samples, particularly adipose tissue and serum, contain high concentrations of lipids that must be removed. Two common and effective methods are:

-

Solvent Partitioning: This technique relies on the differential solubility of lipids and PCBs in a biphasic solvent system. While PCBs are soluble in organic solvents, a significant portion of lipids can be partitioned into a different phase or precipitated.

-

Saponification (Alkaline Hydrolysis): This chemical method involves heating the sample extract with a strong base (e.g., potassium hydroxide) to hydrolyze triglycerides into glycerol and fatty acid salts (soap).[16] These salts are more polar and can be easily separated from the non-polar PCBs.[16][17] Saponification is a very effective method for lipid removal but must be carefully controlled to prevent the degradation of highly chlorinated biphenyls.[17]

This protocol will focus on a robust solvent extraction followed by a Florisil cleanup, which is effective for a wide range of biological samples. For extremely high-fat samples, an additional saponification step may be considered.

Detailed Experimental Protocol

This protocol is designed for the extraction of PCB-118 from a 1-2 gram tissue sample (e.g., adipose, liver) or a 1-2 mL serum/plasma sample.

Required Materials and Reagents

-

SPE Cartridges: Florisil, 6 mL, 1 g sorbent mass

-

Solvents (Pesticide Grade or equivalent): Hexane, Dichloromethane (DCM), Acetone, Methanol

-

Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Potassium Hydroxide (for optional saponification)

-

Apparatus: Homogenizer, centrifuge, evaporation system (e.g., nitrogen evaporator), SPE vacuum manifold, glass vials and pipettes.

Sample Homogenization and Extraction

-

Sample Weighing: Accurately weigh 1-2 g of tissue or pipette 1-2 mL of serum into a glass centrifuge tube.

-

Surrogate Spiking: Spike the sample with a surrogate standard (e.g., a PCB congener not expected in the sample, like PCB-46 or PCB-142) to monitor procedural recovery.

-

Homogenization (for tissue): Add 5 mL of a 1:1 mixture of hexane:dichloromethane. Homogenize the tissue until a uniform consistency is achieved.

-

Extraction: Vortex the sample vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the organic supernatant to a clean tube.

-

Re-extraction: Repeat the extraction (steps 3-5) on the sample pellet twice more, combining all supernatants.

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen. This is the sample extract to be loaded onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold.

Diagram of the SPE Workflow:

Caption: SPE workflow for PCB-118 purification.

Step-by-Step SPE Protocol:

-

Conditioning:

-

Place the Florisil cartridges on the manifold.

-

Pass 6 mL of hexane through each cartridge to waste. Do not let the sorbent go dry.

-

Rationale: The initial hexane wash removes any potential organic contaminants from the sorbent and packing material.

-

-

Sample Loading:

-

Load the 1 mL concentrated sample extract onto the cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

Rationale: A slow and steady flow rate ensures adequate interaction time between the sample components and the sorbent for effective retention of polar interferences.

-

-

Washing:

-

Wash the cartridge with 6 mL of hexane.

-

Collect the effluent in the waste container.

-

Dry the cartridge under full vacuum for 5 minutes.

-

Rationale: The hexane wash removes remaining non-polar interferences that are more weakly retained than PCB-118, such as some lipids. The drying step removes the wash solvent, which could dilute the final elution solvent.

-

-

Elution:

-

Place a clean collection tube under each cartridge.

-

Add 10 mL of 90:10 (v/v) hexane:dichloromethane to the cartridge.

-

Elute at a flow rate of approximately 1 mL/minute.

-

Rationale: The addition of a small amount of the more polar solvent, dichloromethane, is sufficient to disrupt the weak interactions holding the non-polar PCB-118 to the polar Florisil sorbent, allowing it to be selectively eluted.

-

Post-Elution Processing

-

Concentration: Evaporate the collected eluate to a final volume of 1 mL (or as required by the analytical instrument) under a gentle stream of nitrogen.

-

Internal Standard: Add an internal standard (e.g., decachlorobiphenyl, if not used as a surrogate) for quantification.

-

Analysis: The sample is now ready for analysis by Gas Chromatography (GC) with an appropriate detector, such as an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[8][18]

Method Validation and Quality Control

To ensure the trustworthiness of the results, a rigorous validation process is essential.[8] The following parameters should be assessed according to established guidelines, such as those from the EPA.[19]

Table 1: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Recovery | The percentage of the known amount of analyte (spiked into a blank matrix) that is recovered through the entire process. | Typically 70-130% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as Relative Standard Deviation (RSD). | RSD ≤ 20% |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio > 3 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio > 10 |

Logical Flow of Quality Control during Analysis:

Sources

- 1. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. unitedchem.com [unitedchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of polychlorinated biphenyls in fatty biological matrixes by on-line supercritical fluid extraction and supercritical fluid cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esslabshop.com [esslabshop.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]

- 12. Exposome-Explorer - PCB-118 (Compound) [exposome-explorer.iarc.fr]

- 13. interchim.fr [interchim.fr]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. epd.georgia.gov [epd.georgia.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of saponification for determination of polychlorinated biphenyls in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Determination of Polychlorinated Biphenyls(PCB) Using EPA Method 8082 | PerkinElmer [perkinelmer.com]

- 19. epa.gov [epa.gov]

Application Note: Routine Monitoring of 2,2',4,4',5-Pentachlorobiphenyl (PCB-101) by Gas Chromatography-Electron Capture Detection (GC-ECD)

Abstract

This application note provides a comprehensive guide for the routine monitoring of 2,2',4,4',5-pentachlorobiphenyl (PCB-101) in environmental matrices using Gas Chromatography with Electron Capture Detection (GC-ECD). Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to human health and the environment.[1] PCB-101 is a prevalent congener found in environmental samples, making its accurate and reliable quantification crucial for regulatory compliance and environmental assessment. This document outlines the principles of GC-ECD, detailed protocols for sample preparation and analysis, method validation, and quality control procedures, following the guidelines of established methodologies such as U.S. EPA Method 8082A.[2][3]

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] Despite being banned in many countries, their persistence in the environment continues to be a major concern.[4] PCBs are classified as persistent organic pollutants (POPs) and are known to bioaccumulate in the food chain, posing risks of toxic effects in both wildlife and humans.[5]

This compound (PCB-101) is one of the 209 possible PCB congeners and is frequently detected in environmental samples. Monitoring the levels of specific congeners like PCB-101 is essential for understanding exposure pathways and assessing potential health risks. Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like PCBs, making it a preferred method for routine monitoring.[6][7] This application note details a robust and reliable GC-ECD method for the determination of PCB-101.

Principle of GC-ECD

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. In the context of PCB analysis, the sample extract is vaporized in the heated injector and carried by an inert gas (the mobile phase) through the column. The separation of PCB congeners is achieved based on their boiling points and polarity, which dictates their interaction with the column's stationary phase.

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly halogenated molecules like PCBs. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas and generate a steady stream of free electrons, creating a standing current. When an electrophilic analyte, such as PCB-101, passes through the detector, it captures some of these electrons, causing a decrease in the standing current. This decrease is measured and is proportional to the concentration of the analyte. The high sensitivity of the ECD allows for the detection of PCBs at trace levels.[8]

Experimental Workflow

The overall analytical workflow for the determination of PCB-101 in environmental samples involves several key stages, from sample collection to data analysis.

Caption: General workflow for PCB-101 analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the target analyte.[9] The choice of extraction and cleanup method depends on the sample matrix.

3.1.1. Sample Extraction

-

Solid Matrices (e.g., Soil, Sediment):

-

Weigh approximately 5-10 g of a homogenized sample into a centrifuge tube.[10]

-

Spike the sample with a surrogate standard (e.g., other PCB congeners not expected in the sample) to monitor extraction efficiency.[11]

-

Add an appropriate extraction solvent, such as a mixture of n-hexane and acetone (1:1, v/v).[12]

-

Extract the sample using a technique like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.[13]

-

Centrifuge the extract and collect the supernatant.

-

-

Aqueous Matrices (e.g., Water):

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike with surrogate standards.

-

Perform a liquid-liquid extraction (LLE) using a solvent like methylene chloride or hexane.[14]

-

Collect the organic layer and dry it using anhydrous sodium sulfate.

-

3.1.2. Sample Cleanup

The crude extract often contains co-extracted substances that can interfere with the GC-ECD analysis. Cleanup procedures are necessary to remove these interferences.

-

Sulfuric Acid Cleanup: For removing lipids and other organic matter, vigorously shake the extract with concentrated sulfuric acid. This is a common and effective cleanup step, but care must be taken as some analytes can be degraded.[15]

-

Solid-Phase Extraction (SPE): Pass the extract through a cartridge packed with a sorbent like Florisil or silica gel.[11][16]

-

Condition the SPE cartridge with the appropriate solvent.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the target analyte (PCB-101) with a stronger solvent.

-

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., Decachlorobiphenyl) just before analysis for accurate quantification.[11]

GC-ECD Instrumentation and Parameters

A gas chromatograph equipped with an electron capture detector is required. Dual-column confirmation is recommended to enhance the reliability of peak identification.[2][5]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 7890B, Shimadzu GC-2030, or equivalent[6] | Provides stable and reproducible performance with precise electronic pneumatics control. |

| Injector | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |

| Injector Temperature | 280 °C[1] | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column for trace-level detection. |

| Carrier Gas | Helium or Hydrogen at a constant flow of ~1-2 mL/min | Hydrogen can provide faster analysis times and better resolution.[17] |

| Column | Primary: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column that provides good separation for a wide range of PCBs. |

| Confirmation: DB-1701 or similar mid-polarity column[10] | Provides different selectivity to confirm the identity of peaks. | |

| Oven Temperature Program | Initial: 120 °C (hold 1 min), Ramp: 8-12 °C/min to 300 °C (hold 4 min)[1] | Optimized ramp rate to achieve good separation of PCB congeners within a reasonable run time. |

| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds like PCB-101. |

| Detector Temperature | 320 °C[1] | Prevents condensation of analytes and minimizes detector contamination. |

| Makeup Gas | Nitrogen at 30-50 mL/min[15] | Optimizes detector performance and sensitivity. |

Method Validation and Quality Control

To ensure the reliability and accuracy of the results, the analytical method must be validated, and rigorous quality control (QC) procedures must be implemented.

Method Validation Parameters

| Parameter | Acceptance Criteria | Protocol |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Prepare a series of calibration standards (e.g., 5 levels from 0.05 to 1.0 µg/mL) and inject them to construct a calibration curve.[3] |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (S/N) of 3 and 10, respectively. | Analyze low-level standards and calculate the S/N ratio.[16] |

| Accuracy | 70-130% recovery for spiked samples[4] | Analyze matrix-spiked samples at different concentration levels and calculate the percent recovery.[18] |

| Precision | Relative Standard Deviation (RSD) ≤ 15% | Perform replicate injections (n≥5) of a standard or spiked sample and calculate the RSD of the measured concentrations.[7] |

| Selectivity | No interfering peaks at the retention time of PCB-101 in blank samples. | Analyze method blanks and matrix blanks to assess potential interferences.[16] |

Routine Quality Control

-

Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of PCB-101 is analyzed to monitor the performance of the entire analytical process.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of PCB-101 and analyzed to assess matrix effects on accuracy and precision.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically (e.g., every 10-20 samples) to verify the stability of the instrument's calibration.[11]

Data Analysis and Quantification

Quantification is typically performed using the internal standard method.[11] The response factor (RF) for PCB-101 relative to the internal standard is calculated from the calibration curve.

Calculation:

Concentration of PCB-101 (µg/L or µg/kg) = (Area_analyte * Concentration_IS * Dilution_Factor) / (Area_IS * RF * Sample_Volume/Weight)

Where:

-

Area_analyte = Peak area of PCB-101

-

Area_IS = Peak area of the internal standard

-

Concentration_IS = Concentration of the internal standard

-

RF = Relative Response Factor

-

Sample_Volume/Weight = Volume or weight of the original sample

-

Dilution_Factor = Any dilution performed on the sample extract

Troubleshooting

| Issue | Potential Cause(s) | Corrective Action(s) |

| Poor Peak Shape (Tailing/Fronting) | Active sites in the injector liner or column; improper column installation. | Replace the inlet liner; trim the first few cm of the column; reinstall the column correctly.[19] |

| Shifting Retention Times | Leak in the system; inconsistent oven temperature; changes in carrier gas flow. | Perform a leak check; verify oven temperature calibration; ensure stable gas flow. |

| Loss of Sensitivity | Contaminated detector; contaminated injector or column. | Clean the ECD source (follow manufacturer's instructions); clean the injector and bake out the column.[19] |

| Calibration Instability | Dirty samples contaminating the system; unstable detector. | Implement more rigorous sample cleanup; ensure the ECD has stabilized; change inlet liner and trim column regularly.[15] |

Conclusion

The GC-ECD method described in this application note provides a sensitive, reliable, and robust approach for the routine monitoring of this compound (PCB-101) in various environmental matrices. Adherence to the detailed protocols for sample preparation, instrumental analysis, and stringent quality control measures is essential for generating high-quality, defensible data. This method is well-suited for environmental monitoring laboratories tasked with assessing PCB contamination and ensuring regulatory compliance. While GC-ECD is a powerful tool, for unequivocal identification, confirmation by mass spectrometry (GC-MS) is recommended, especially for complex samples or in legal cases.[1][11]

References

- Analysis of PCBs : a GC-ECD approach to comply with EPA method 8082 requirements. (URL: )

- EPA Method 8082 Instrument

- Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/ - EPA. (URL: )

- EPA-NERL: 508A: PCBs by GCECD - National Environmental Methods Index. (URL: )

- Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. (URL: )

- The Determination of Polychlorinated Biphenyls (PCB) Using EPA Method 8082. (URL: )

-

Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector - PubMed. (URL: [Link])

-

Routine analysis of 101 polychlorinated biphenyl congeners in human serum by parallel dual-column gas chromatography with electron capture detection - PubMed. (URL: [Link])

-

Validation and applications of a GC-ECD method for the determination of polychlorinated biphenyls in fish and seafood - ResearchGate. (URL: [Link])

-

Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences. (URL: [Link])

-

Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitori - UNITAR. (URL: [Link])

-

Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD. (URL: [Link])

-

determination of organochlorinated pesticide and polychlorinated biphenyl congeners residues in chicken eggs by gas chromatography - ScientificWebJournals. (URL: [Link])

-

Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS | Agilent. (URL: [Link])

-

Determination of indicator polychlorinated biphenyls (pcbs) by gas chromatography-electron capture detector - International Research Journal. (URL: [Link])

-

Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs) | US EPA. (URL: [Link])

-

TROUBLESHOOTING GUIDE. (URL: [Link])

-

Stability with Method SW8082 (PCBs by GC-ECD) - Chromatography Forum. (URL: [Link])

-

PCB Laboratory Analysis. (URL: [Link])

-

Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe - ResearchGate. (URL: [Link])

-

Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler - Shimadzu Scientific Instruments. (URL: [Link])

-

Fast Analysis of 18 Polychlorinated Biphenyls (PCBs) Using the Agilent Intuvo 9000 GC Dual ECD. (URL: [Link])

-

Determination of polychlorinated biphenyls (PCBs) in sediment and biota - Repository OceanBestPractices. (URL: [Link])

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. epa.gov [epa.gov]

- 3. gcms.cz [gcms.cz]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. Routine analysis of 101 polychlorinated biphenyl congeners in human serum by parallel dual-column gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amptius.com [amptius.com]

- 7. Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analysis.rs [analysis.rs]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. pcb.unitar.org [pcb.unitar.org]

- 12. researchgate.net [researchgate.net]

- 13. unitar.org [unitar.org]

- 14. NEMI Method Summary - 508A [nemi.gov]

- 15. Stability with Method SW8082 (PCBs by GC-ECD) - Chromatography Forum [chromforum.org]

- 16. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 17. agilent.com [agilent.com]

- 18. interesjournals.org [interesjournals.org]

- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Notes & Protocols: High-Fidelity Extraction of 2,2',4,4',5-Pentachlorobiphenyl (PCB-99) from Air Samples

Abstract

This document provides a comprehensive guide for the extraction of 2,2',4,4',5-pentachlorobiphenyl (PCB-99), a specific and toxic congener of Polychlorinated Biphenyls (PCBs), from ambient and indoor air samples. PCBs are a class of persistent organic pollutants (POPs) that are regulated under the Stockholm Convention due to their environmental persistence, bioaccumulation, and adverse health effects.[1][2] Accurate monitoring of airborne PCBs, such as PCB-99, is critical for assessing human exposure and environmental contamination. This guide details two primary workflows: air sample collection via active and passive methods, followed by robust solvent extraction protocols—classic Soxhlet and modern Accelerated Solvent Extraction (ASE). It further outlines essential quality control measures and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure data of the highest integrity for researchers and environmental scientists.

Introduction: The Imperative for Monitoring PCB-99

Polychlorinated biphenyls (PCBs) are a group of 209 synthetic chlorinated organic compounds (congeners) that were widely used in industrial applications such as coolants and insulators in electrical equipment and as plasticizers in building materials before being banned in many countries in the late 1970s.[1][3] Despite the ban, their chemical stability and resistance to degradation mean they remain persistent in the environment, cycling between soil, water, and air.[1]

This compound (PCB-99) is one of these congeners. Exposure to PCBs is associated with a range of health issues, including endocrine disruption, neurotoxicity, and probable carcinogenicity, making their presence in breathable air a significant public health concern.[2] Therefore, validated and reliable methods for their extraction and quantification from air samples are essential for regulatory compliance, human health risk assessment, and environmental remediation efforts.[3]

This guide provides the scientific rationale and step-by-step protocols for capturing and extracting PCB-99 from air, grounded in established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA).[4][5][6]

Air Sampling: Capturing Airborne PCB-99

The initial and most critical step is the collection of PCBs from the air. This is achieved by passing air over a sorbent medium that traps the target compounds. The choice between active and passive sampling depends on the specific objectives of the study, such as requiring precise concentration data or long-term, cost-effective monitoring.

Active Air Sampling

Active sampling utilizes a pump to draw a known volume of air through a sorbent cartridge at a constant flow rate.[7] This allows for the direct calculation of the PCB concentration in a specific volume of air (e.g., ng/m³). The U.S. EPA's Compendium Methods TO-4A (high-volume) and TO-10A (low-volume) are standard procedures for this approach.[4][6][7]

-

Sorbent Material: Polyurethane foam (PUF) is the most common sorbent for trapping PCBs due to its ability to effectively capture these semi-volatile organic compounds.[7][8] For more volatile compounds, a PUF/XAD-2 resin "sandwich" can be used.[9]

-

Principle of Causality: The pump ensures a consistent and measurable volume of air is sampled, making this method quantitative and ideal for compliance monitoring where specific concentration thresholds must be verified.

Passive Air Sampling (PAS)

Passive samplers collect PCBs from the air via molecular diffusion onto a sorbent surface without the need for a pump.[10][11] They are cost-effective, silent, and do not require electricity, making them excellent for large-scale spatial mapping of PCB sources or for long-term monitoring in remote or indoor locations.[8][10]

-

Sorbent Material: PUF disks are commonly used in passive samplers.[12][13]

-

Principle of Causality: The amount of PCB collected is proportional to the ambient air concentration over the deployment period. Calculating the final air concentration requires knowledge of the sampler's uptake rate, which can be influenced by environmental factors like temperature and air velocity.[10][13]

| Feature | Active Air Sampling | Passive Air Sampling (PAS) |

| Principle | Forced convection (pump-driven) | Molecular diffusion |

| Power Required | Yes | No |

| Air Volume | Known and precise | Estimated via sampling rates |

| Typical Use | Compliance monitoring, short-term studies | Long-term monitoring, source apportionment, spatial mapping |

| Cost | Higher (equipment, power) | Lower (simple device) |

| Reference Methods | EPA TO-4A, TO-10A[4][7] | Various research protocols[11][14] |

Core Extraction Protocols for PCB-99 from PUF Sorbents

Once the sampling is complete, the PUF sorbent is returned to the laboratory for extraction. The goal is to quantitatively transfer the trapped PCBs from the solid PUF matrix into a liquid solvent, which can then be concentrated and analyzed. To ensure trustworthiness and account for any analyte loss during the multi-step process, a ¹³C-labeled PCB surrogate standard is added to the PUF sample before extraction begins.[12][13]

Protocol 1: Soxhlet Extraction (EPA Method 3540C)

Soxhlet extraction is a classic and exhaustive technique referenced by the EPA as a primary method for extracting PCBs from solid matrices.[3][9] It uses continuous solvent reflux to ensure a thorough extraction over an extended period.

Experimental Protocol: Soxhlet Extraction

-

Preparation: Carefully place the PUF sample into a clean cellulose thimble. Using a microliter syringe, spike the PUF with a known amount of a ¹³C-labeled PCB surrogate standard solution.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Attach a flask containing 300 mL of extraction solvent (e.g., 10% diethyl ether in hexane or a 1:1 mixture of hexane and acetone) to the bottom of the extractor and a condenser to the top.[4][12][13]

-

Extraction: Heat the solvent in the flask to a gentle boil. The solvent will vaporize, travel up the distillation path, condense, and drip into the thimble containing the PUF. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted analyte is siphoned back into the flask.

-

Duration: Allow this process to cycle continuously for 16–24 hours to ensure complete extraction.[8]

-

Concentration: After extraction, allow the apparatus to cool. Reduce the solvent volume to approximately 5-10 mL using a rotary evaporator or a controlled stream of nitrogen.

-

Cleanup (Section 3.3): Proceed to the extract cleanup step to remove interfering compounds.

Protocol 2: Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE)

ASE is a modern, automated alternative to Soxhlet that significantly reduces extraction time and solvent consumption.[8] The technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Experimental Protocol: Accelerated Solvent Extraction (ASE)

-

Preparation: Cut the PUF sample to fit into an appropriately sized stainless steel ASE cell. Spike the PUF with a known amount of ¹³C-labeled PCB surrogate standard solution.[12][13]

-

Cell Loading: Place the spiked PUF into the ASE cell and fill any void space with clean Ottawa sand or diatomaceous earth.

-

Extraction Program: Place the cell into the ASE instrument. Set the instrument parameters (values may vary based on the system):

-

Collection: The instrument will automatically perform the extraction, collecting the extract in a vial. The entire process typically takes less than 30 minutes per sample.[8]

-

Concentration: If not automatically concentrated by the system, reduce the solvent volume to 1-2 mL under a gentle stream of nitrogen.[12][13]

-

Cleanup (Section 3.3): Proceed to the extract cleanup step.

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

| Extraction Time | 16–24 hours[8] | < 30 minutes[8] |

| Solvent Volume | ~300 mL[8] | < 50 mL[8] |

| Automation | Manual | Fully automated |

| Principle | Continuous solvent reflux at atmospheric pressure | Pressurized and heated solvent[12][13] |

| Efficiency | High, considered a benchmark | High, comparable to Soxhlet[8] |

Extract Cleanup

Raw extracts often contain co-extracted materials (lipids, pigments) that can interfere with GC-MS analysis. A cleanup step is mandatory for producing reliable data.

Experimental Protocol: Acidified Silica Gel Column Cleanup

-

Column Preparation: Prepare a chromatography column by packing it with acidified silica gel.

-

Elution: Pass the concentrated extract through the silica gel column.

-

Collection: Collect the eluate containing the PCBs.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 0.5-1.0 mL.[12][13] Add a known amount of an internal standard (e.g., a PCB congener not expected in the sample, like PCB-209 if it is not a target) just prior to analysis to correct for injection volume variations.

Workflow Visualization

The overall process from sample collection to final data reporting is a sequential workflow that demands careful execution at each stage to ensure the integrity of the final result.

Caption: Workflow for PCB-99 analysis from air sampling to quantification.

Instrumental Analysis: GC-MS/MS

The final cleaned and concentrated extract is analyzed using gas chromatography-mass spectrometry (GC-MS), often with a triple quadrupole instrument (GC-MS/MS) for enhanced selectivity and sensitivity.[15][16][17]

-

Separation: A capillary GC column (e.g., DB-5MS) separates the different PCB congeners based on their boiling points and polarity.[9]

-

Detection & Quantification: The mass spectrometer identifies PCB-99 by its unique mass-to-charge ratio and fragmentation pattern. Quantification is performed using the isotope dilution method, where the response of the native PCB-99 is compared to the response of the known concentration of the ¹³C-labeled surrogate standard.[16][17] This approach provides the most accurate and reliable quantification.

| Parameter | Typical Setting |

| Instrument | Triple Quadrupole GC-MS/MS[15][16] |

| Column | TRACE TR-PCB 8 MS (or similar), 50m x 0.25mm x 0.25µm[17] |

| Injection Mode | Splitless |

| Oven Program | Ramped temperature program (e.g., 100°C to 320°C) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Quantification | Isotope Dilution[16][17] |

A Self-Validating System: Quality Assurance & Control (QA/QC)

To ensure the trustworthiness of the data, a robust QA/QC system must be integrated into the workflow.

-

Method Blanks: A clean, unexposed PUF sorbent is processed and analyzed alongside the samples to check for any background contamination from solvents, glassware, or the laboratory environment.

-

Surrogate Standards: As described, ¹³C-labeled surrogates are added to every sample before extraction.[12][13] The recovery of this standard (typically expected to be within 70-130%) demonstrates the efficiency of the extraction and cleanup process for that specific sample.

-

Internal Standards: Added just before GC-MS analysis, these standards correct for any variability in the instrument's injection volume and response.[18]

-

Certified Reference Materials (CRMs): Analyzing a CRM (a material with a certified concentration of PCBs) helps to validate the accuracy of the entire analytical method, from extraction to quantification.

Caption: A self-validating system using integrated quality control checks.

References

- Polyurethane Foam Emission Samplers to Identify Sources of Airborne Polychlorinated Biphenyls from Glass-Block Windows and Other Room Surfaces in a Vermont School. (2023).

- Passive sampling of polychlorinated biphenyls (pcb) in indoor air: towards a cost-effective screening tool. (n.d.). Aarhus Universitet.

- Extraction of Polychlorinated Biphenyls from Polyurethane Foam Filters. (n.d.).

- Polyurethane Foam Emission Samplers to Identify Sources of Airborne Polychlorinated Biphenyls from Glass-Block Windows and Other Room Surfaces in a Vermont School. (2023). PMC.

- ANALYTICAL METHODS. (n.d.).

- PCBs in Ambient Air – Method Evaluation and Background Monitoring – The Hudson River, NY Sediment Remedi

- Comparing New Bedford Harbor PCB Air Monitoring Methods

- Standard Operating Procedure for Sampling Porous Surfaces for Polychlorin

- Passive Air Sampling for Polychlorinated Biphenyls in the Philadelphia Metropolitan Area. (n.d.).

- Diving Case Study: Passive Sampling for PCBs. (n.d.). US EPA.

- Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. (n.d.). Thermo Fisher Scientific.

- Passive Air Sampling for Polychlorinated Biphenyls in the Philadelphia Metropolitan Area. (2025).

- Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. (n.d.). Thermo Fisher Scientific.

- Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. (n.d.). Thermo Fisher Scientific.

- Method 8082A: Polychlorinated Biphenyls (PCBs)

- Sorbent & Solution Sampling Guide. (n.d.). Eurofins.

- Sorbent-based Sampling Methods for Volatile and Semi-Volatile Organic Compounds in Air Part 1: Sorbent-based Air Monitoring Options. (2010). PubMed.

- Compendium Method TO-10A - Determination Of Pesticides And Polychlorinated Biphenyls In Ambient Air Using Low Volume Polyurethan. (n.d.). EPA.

- GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. (n.d.). Shimadzu.

- PCB Labor

- Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. (n.d.). Pragolab.

- Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide. (n.d.). Department of Toxic Substances Control.

- Dataset for Polyurethane Foam Emission Samplers to Identify Sources of Airborne Polychlorinated Biphenyls (PCBs) from Glass Block Windows and Other Room Surfaces in a Vermont School. (n.d.).

- PCB in air. (n.d.). ALS Global.

- Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure. (1996). Journal of Applied Toxicology.

- Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. (n.d.).

- EPA Air Method, Toxic Organics - 10A (TO-10A): Determination of Pesticides and Polychlorinated Biphenyls in Ambient Air Using Lo. (n.d.).

- 2,2',3,4,5-Pentachlorobiphenyl. (n.d.). PubChem.

- Determination of polychlorinated biphenyls (PCBs) in soils using a new fully automated parallel extraction and. (n.d.). Thermo Fisher Scientific.

- Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. (n.d.). MDPI.

- Determination of Pesticides and Polyclorinated Biphenyls in Ambient Air Using High Volume Polyurethante Foam (PUF) Sampling Foll. (n.d.). EPA.

- Pcb 101. (n.d.). NIH.

- Method TO-4A: Determination of Pesticides and Polychlorinated Biphenyls in Ambient Air Using High Volume Polyurethane Foam (PUF) Sampling Followed by Gas Chromatographic/Multi-Detector Detection (GC/MD). (n.d.). US EPA.

- Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. (2025). US EPA.

- Pentachlorophenol. (n.d.). EPA.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. cem.de [cem.de]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. dce2.au.dk [dce2.au.dk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polyurethane Foam Emission Samplers to Identify Sources of Airborne Polychlorinated Biphenyls from Glass-Block Windows and Other Room Surfaces in a Vermont School - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. analysis.rs [analysis.rs]

- 16. gcms.cz [gcms.cz]

- 17. pragolab.cz [pragolab.cz]

- 18. epa.gov [epa.gov]

Troubleshooting & Optimization

Trace Analysis Support Center: PCB 101 & Low-Level Congener Detection

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Sensitivity & Selectivity for Pentachlorobiphenyls (PCB 101) Context: High-Sensitivity GC-MS/MS & HRMS Workflows

Introduction: The Physics of "Missing" Peaks

Welcome to the support center. You are likely here because your signal-to-noise (S/N) ratio for PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) has degraded, or your calibration linearity at the ppt (pg/µL) level is failing.

While PCB analysis is rooted in environmental standards (EPA 1668C), in drug development, we treat this as a Genotoxic Impurity (GTI) / Leachable workflow. The physics remains the same: PCB 101 is a mid-volatility congener with five chlorine atoms, making it highly susceptible to active site adsorption in the inlet and source fragmentation efficiency issues in the detector.

This guide moves beyond basic "maintenance" into the causality of signal loss.[1][2][3][4]

Diagnostic Flow: Where Did the Signal Go?

Before tearing down the instrument, use this logic flow to isolate the failure point.

Figure 1: Diagnostic logic tree for isolating sensitivity loss using Isotope Dilution principles.

Module A: The Inlet (The Gatekeeper)

The Issue: PCB 101 is a pentachlorinated biphenyl. The chlorine atoms are electron-rich and will bind irreversibly to "active sites" (silanol groups) in your liner or gold seal. This manifests as non-linear calibration curves where the low points (0.5 – 5.0 pg/µL) disappear completely.

Q: Why is my linearity failing only at the low end?

A: This is classic activity-based adsorption . Your system has a finite number of active sites.

-

High Concentration: The analyte saturates the active sites, and the rest passes to the column. Linearity looks fine.

-

Low Concentration: The active sites consume 50-100% of the analyte. Nothing reaches the detector.

The Fix: The "Activity Shield" Protocol

-

Liner Selection: Switch to a single-taper, ultra-inert wool liner. The wool increases surface area for vaporization but must be deactivated.

-

Why: PCB 101 has a high boiling point (~370°C). Without wool, high-mass discrimination occurs (sample flies past the column).

-

-

Gold Seal: Replace the inlet base seal. A scratched seal exposes stainless steel, which reacts with chlorinated compounds.

-

Solvent Venting (PTV): If using Large Volume Injection (LVI) to boost sensitivity, ensure your vent time ends before PCB 101 elutes.

| Component | Standard Spec | High-Sensitivity Spec | Reason |

| Inlet Liner | Splitless, straight | Single Taper, Ultra-Inert Wool | Taper directs flow to column; Wool aids vaporization of high boilers. |

| Inlet Temp | 250°C | 280°C | Higher temp reduces adsorption of pentachlorobiphenyls. |

| Septum | Standard BTO | Low-Bleed/High-Temp | Reduces silicone background that masks trace peaks. |

Module B: The Separation (Co-elution Risks)

The Issue: You detect a peak at the expected retention time, but the ratio of quantifier/qualifier ions is wrong. This is often a selectivity issue, not sensitivity.

Q: My PCB 101 peak looks wider than the others. Is this column overload?

A: Unlikely at trace levels. It is almost certainly co-elution . On standard 5% phenyl columns (e.g., DB-5ms, Rxi-5Sil MS), PCB 101 co-elutes with PCB 90 .

-

Consequence: Your quantitation will be biased high, or your ion ratios will fail, causing the software to flag it as "Not Detected," effectively looking like a sensitivity loss.

The Fix: Column Phase Selection If PCB 101 is your critical analyte, you must validate the separation phase.

-

Primary Column: 5% Phenyl (DB-5ms). Risk: Co-elution with PCB 90.

-

Confirmation Column: HT8 or XLB phases (e.g., DB-XLB).

-

Benefit: These phases resolve PCB 101 from PCB 90 and PCB 87.

-

Module C: The Detector (MS/MS & HRMS)

The Issue: The source is dirty, or the quadrupole resolution is too open.

Q: I cleaned the source, but sensitivity is still low. What did I miss?

A: You likely missed the Pre-Quadrupole Filter (Quad 1) or the repeller voltage is unoptimized. PCB 101 requires high ionization energy. Over time, insulating layers of matrix (lipids/proteins) build up on the repeller, changing the electrical field focus.

The Protocol: The "Source Recovery" Check

-

Tune Check: Run an autotune. Look at the EM Voltage .

-

Rule of Thumb: If EM Volts > 2000V (on Agilent 5977/7000 series) or > 1800V (Thermo ISQ), your detector is nearing end-of-life or the source is filthy.

-

-

Gain Factor: For PCBs, ensure your Gain Factor is set to roughly 10-15 (or equivalent high-sensitivity mode).

-

Ion Choice: Ensure you are monitoring the correct cluster.

-

Quantifier: m/z 325.8 (M+)

-

Qualifier: m/z 327.8 (M+2)

-

Note: If you see m/z 323, you are losing chlorines (dechlorination) in a hot source. Lower source temp to 250°C.

-

Experimental Workflow: Validated Detection

This workflow ensures data integrity for regulatory submission (FDA/EPA).

Figure 2: Validated workflow using Isotope Dilution Mass Spectrometry (IDMS).

Step-by-Step Validation Protocol

-

Spike Early: Add 13C12-labeled PCB 101 before extraction. This corrects for every loss that happens downstream (extraction inefficiency, evaporation loss, injection discrimination).

-

Acid Wash: PCBs are stable in sulfuric acid. If your sample is biological or high-lipid, wash the hexane extract with concentrated H2SO4. This burns off lipids that suppress MS signal, instantly restoring sensitivity.

-

Final Volume: Do not evaporate to dryness. Stop at 20 µL. Going to dryness causes PCBs to adsorb to the glass walls of the vial, resulting in massive sensitivity loss.

References & Authority

-

U.S. Environmental Protection Agency. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. Link

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.[6] Application Note 5994-5654EN. Link

-

Restek Corporation. (2021).[7][8] Guide to GC Column Selection and Optimizing Separations. Lit.[5][6][7][9] Cat. # GN4028-UNV. Link

-

Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: PCBs and Persistent Pesticides in Serum. Method 40. Link

Sources

- 1. aasnig.com [aasnig.com]

- 2. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. bacwa.org [bacwa.org]

- 6. agilent.com [agilent.com]

- 7. linklab.gr [linklab.gr]

- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 9. agilent.com [agilent.com]

Technical Support Center: Navigating the Challenges in the Separation of 2,2',4,4',5-Pentachlorobiphenyl (PCB-99)

Welcome to the technical support center dedicated to addressing the complexities of separating 2,2',4,4',5-pentachlorobiphenyl, commonly known as PCB-99, from its congeners. This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges in achieving accurate and reliable quantification of this specific polychlorinated biphenyl. Here, we will delve into the root causes of separation difficulties and provide practical, field-tested solutions to overcome them.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of PCB-99 from other pentachlorobiphenyls so challenging?

A1: The primary challenge lies in the structural similarity among PCB congeners, especially those within the same homolog group (i.e., having the same number of chlorine atoms). This compound and its isomers have identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and boiling points. This makes their differentiation by common analytical techniques like gas chromatography (GC) difficult, frequently leading to co-elution where two or more congeners exit the analytical column at the same time.[1][2]

Q2: What are the most common congeners that co-elute with PCB-99?

A2: The specific congeners that co-elute with PCB-99 can vary depending on the gas chromatography column and analytical conditions used. However, some of the most frequently reported co-eluting partners include PCB-87 (2,2',3,4,5'-pentachlorobiphenyl) and PCB-110 (2,3,3',4',6-pentachlorobiphenyl). Their structural resemblances to PCB-99 result in very close retention times on many standard GC stationary phases.

Q3: What are the implications of failing to separate PCB-99 from its co-eluting congeners?

A3: Inaccurate quantification is the most significant consequence. If PCB-99 co-elutes with another congener, the resulting chromatographic peak represents the combined concentration of both. This can lead to an overestimation of the actual concentration of PCB-99, which is problematic for several reasons:

-

Toxicological Risk Assessment: Different PCB congeners have varying levels of toxicity. An inaccurate measurement of a specific congener can lead to a flawed assessment of the environmental or health risks associated with a sample.

-

Regulatory Compliance: Many environmental regulations have specific limits for individual or groups of PCBs. Inaccurate measurements can lead to incorrect assessments of compliance.

Q4: Are there alternatives to gas chromatography for separating PCB-99?

A4: While gas chromatography is the most common and established technique, other methods can be employed, particularly when dealing with complex matrices or severe co-elution issues. High-performance liquid chromatography (HPLC) can be an alternative, though it is less traditional for PCB analysis.[3] Additionally, multidimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two different columns in series, which can resolve many of the co-elution problems encountered with single-column GC.[4]

II. Troubleshooting Guide: Resolving PCB-99 Separation Issues

This section provides a systematic approach to troubleshooting and resolving common issues encountered during the separation of this compound.

Problem 1: Poor Resolution or Complete Co-elution of PCB-99 with Other Congeners

Symptoms:

-

A single, often broadened, peak is observed where multiple congeners are expected.

-

In mass spectrometry data, multiple characteristic ions for different pentachlorobiphenyls are present at the same retention time.